(3Z)-5-bromo-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “(3Z)-5-bromo-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one” is a complex organic molecule featuring multiple functional groups, including a bromine atom, a thiazolidinone ring, and an indolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the indolinone moiety: This step may involve the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, under reductive conditions.
Bromination: The final step involves the selective bromination of the compound using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indolinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Anticancer Activity: Preliminary studies may suggest that the compound exhibits anticancer properties, warranting further investigation.
Industry
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-chloro-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
- (3Z)-5-fluoro-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the bromine atom in the compound may confer unique reactivity and biological activity compared to its chloro and fluoro analogs
Properties
Molecular Formula |
C18H12BrN3O2S2 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
5-bromo-3-[4-hydroxy-3-(N-methylanilino)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C18H12BrN3O2S2/c1-21(11-5-3-2-4-6-11)22-17(24)15(26-18(22)25)14-12-9-10(19)7-8-13(12)20-16(14)23/h2-9,24H,1H3 |
InChI Key |
IZRRJKDGADGZPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
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